FTI-276 works by impersonating the natural substrate of FTase, thereby blocking the addition of a farnesyl lipid group to proteins that require this modification for function.
The following diagram illustrates the Ras processing pathway and the point of inhibition by FTI-276:
FTI-276 inhibits farnesyltransferase, blocking Ras protein maturation.
FTI-276 is a well-established tool in research. The table below summarizes key experimental findings and conditions from the literature:
| Experimental Context | Reported Activity (IC₅₀) | Cell-based / In vivo Activity | Key Findings | Source |
|---|---|---|---|---|
| In vitro enzyme assay | 500 pM (0.0005 µM) | Not applicable | Exceptional potency against purified FTase enzyme. | [3] |
| In vitro enzyme assay | 0.4 nM | The corresponding carboxylic acid showed 350 nM potency in whole cells. | Demonstrated high potency and successful translation to cellular activity. | [4] |
| Positive control in imaging | Used at 2 µM | Effective in cultured cells (HGPS cell line). | Successfully induced prelamin A accumulation and restored nuclear shape abnormalities. | [5] |
| VSMC proliferation assay | Used at 10 µM | Inhibited Angiotensin II-induced vascular smooth muscle cell proliferation. | Showcased application in cardiovascular disease research. | [5] |
This protocol is commonly used to validate FTI activity, as inhibition of FTase prevents the maturation of prelamin A to lamin A, leading to its accumulation.
1. Cell Culture and Treatment
2. Cell Fixation and Staining
3. Imaging and Quantification
FTI-276 is a synthetic organic compound designed to mimic the C-terminal CAAX motif of Ras proteins (Cys-Val-Ile-Met), which is the recognition site for farnesyltransferase (FTase) [1] [2] [3]. Its prodrug, FTI-277, is a methyl ester derivative created to improve cell permeability [1] [2].
The table below summarizes the core biochemical characteristics of FTI-276:
| Property | Description |
|---|---|
| Mechanism of Action | Inhibits farnesyltransferase (FTase), blocking the farnesylation of Ras proteins [1] [3]. |
| Primary In Vitro IC₅₀ | 500 pM (against FTase) [1] [3]. |
| Selectivity | Highly selective for FTase over Geranylgeranyltransferase-I (GGTase-I) (IC₅₀ = 50 nM) [1] [3]. |
| Cell Permeability | Not cell-permeable; requires conversion to the methyl ester prodrug FTI-277 for cellular studies [1] [3]. |
| Competition | Does not compete with ATP [3]. |
| Reversibility | Binds irreversibly [3]. |
| Physical Form | White, hygroscopic solid, supplied as a trifluoroacetate salt [3]. |
| Solubility | Soluble in DMSO (25 mg/mL) [3]. |
FTI-276 exerts its effects by selectively inhibiting the farnesylation of Ras proteins, which is a critical post-translational modification step. The diagram below illustrates how FTI-276 disrupts the oncogenic Ras signaling pathway.
FTI-276 inhibits Ras farnesylation, leading to inactive cytoplasmic Ras-Raf complexes and blocked downstream signaling.
Treatment with FTI-277 (the prodrug of FTI-276) in H-Ras-transformed NIH 3T3 cells led to several key outcomes [1]:
This mechanism was highly selective for farnesylated Ras (H-Ras), as it did not affect signaling by a geranylgeranylated Ras variant (H-RasGG) or in Raf-transformed cells [1].
FTI-276 has shown therapeutic efficacy in preclinical cancer models, demonstrating its potential as an anti-tumor agent.
| Model / Context | Observed Effect | Key Findings |
|---|
| In Vivo: A/J Mouse Lung Adenoma Model [4] | Chemotherapeutic efficacy against established primary lung tumors. | - 60% reduction in tumor multiplicity.
To help you apply these findings in a research setting, here are summaries of key experimental methodologies from the literature.
This protocol details the in vivo use of FTI-276 to treat chemically-induced lung tumors.
This method outlines how to confirm the specific inhibition of Ras signaling by FTI-277 in cells.
FTI-276 mimics the C-terminal CAAX motif of Ras proteins, serving as a highly potent and selective alternative substrate inhibitor of farnesyltransferase (FTase) [1] [2] [3]. This enzyme is responsible for the farnesylation of Ras and other proteins.
| Property | Specification |
|---|---|
| Molecular Weight | 433.59 g/mol [4] |
| Chemical Formula | C~21~H~27~N~3~O~3~S~2~ [4] |
| CAS Registry No. | 170006-72-1 [4] [5] |
| Solubility | 25 mg/mL in DMSO [2] |
| Physical Form | White to off-white solid (supplied as trifluoroacetate salt) [2] |
| Storage | -20°C, desiccated [2] |
| Pharmacological Target & Potency |
|---|
| Primary Target: Farnesyltransferase (FTase) [2] [4] [5] |
| IC~50~ vs. Human FTase: 0.5 - 0.9 nM [4] |
| Selectivity: Inhibits geranylgeranyltransferase I (GGTase I) at much higher concentrations (IC~50~ = 50 nM) [2] |
| Mechanism: Competes with the CAAX protein substrate, not ATP [2]. Action is considered irreversible [2]. |
The following diagram illustrates the core mechanism by which FTI-276 disrupts oncogenic Ras signaling.
FTI-276 inhibits Ras farnesylation and subsequent oncogenic signaling.
Research has demonstrated the efficacy of FTI-276 in various disease models, from cancer to neurological research.
FTI-276 has shown significant efficacy in preclinical cancer models, particularly those driven by Ras mutations.
| Study Model / System | Key Findings | Reference |
|---|---|---|
| Human Lung Carcinoma (Xenograft) | Selectively blocked growth of tumors with K-Ras mutation and p53 deletion; no effect on tumors without Ras mutations. | [3] |
| A/J Mouse Lung Adenomas | 60% reduction in tumor multiplicity, 58% reduction in tumor volume after 30-day treatment. | [1] |
| NIH 3T3 Cells (ras-transformed) | Inhibited oncogenic signaling and tumor growth at 20 µM. | [2] [3] |
| Human Tumor Xenografts (A-549, Calu-1) | FTI-276 alone sufficient for ~80% tumor growth inhibition, despite K-Ras prenylation resistance. | [6] |
A key finding in oncology is that while inhibiting the prenylation of oncogenic K-Ras requires a combination of both FTI and GGTI, FTI-276 alone is sufficient to suppress human tumor growth in vivo, suggesting its effects extend beyond Ras [6].
In a model of alcohol abuse, administration of FTI-276 to binge-drinking rats resulted in a significant reduction in alcohol consumption and alcohol-seeking behavior. Critically, this effect was specific to alcohol, as consumption of other liquids was unaffected [7].
In the context of B-cell tumors, research using other FTIs (like L-744,832) found they can upregulate CD20 expression on cancer cells. This suggests that combining FTI-276 with anti-CD20 monoclonal antibodies (e.g., rituximab) could be a promising strategy to enhance cancer cell killing [8].
If you are planning experiments with FTI-276, please note the following technical aspects.
The development of FTI-276 established the "proof of concept" that targeting Ras farnesylation is a viable anti-tumor strategy [3]. However, subsequent research revealed limitations, such as alternative prenylation of K-Ras by GGTase-I, which can confer resistance [6]. This insight has driven the field forward, leading to new strategies like the development of cell-permeable CaaX peptides as more sophisticated tools to study and manipulate prenylation [9].
FTI-276 works by impersonming the C-terminal CAAX motif (where C=cysteine, A=aliphatic amino acid, X=any amino acid) of Ras proteins, which is the exact sequence recognized by FTase [1] [2]. The diagram below illustrates the critical role of farnesylation in Ras activation and the point of inhibition by FTI-276.
FTI-276 inhibits FTase to prevent Ras farnesylation and subsequent activation.
The efficacy of FTI-276 has been demonstrated in both cell-based and animal models, particularly in targeting cancers with K-Ras mutations.
Key studies have shown that FTI-276 can significantly suppress tumor growth in mouse models:
| Study Model | Treatment Regimen | Key Findings |
|---|---|---|
| Human lung carcinoma xenograft (K-Ras mutation, p53 deletion) in nude mice [2] | Daily administration; dose-dependent [2] | Selective, dose-dependent inhibition of tumor growth; correlated with inhibition of Ras processing in tumors. |
| NNK-induced lung adenomas in A/J mice [1] | 50 mg/kg/day via time-release pellet for 30 days [1] | 60% reduction in tumor multiplicity; 42% reduction in tumor incidence; ~58% reduction in tumor volume. |
The A/J mouse study confirmed that most tumors harbored K-Ras codon 12 mutations, and FTI-276's efficacy was independent of altering these mutations, directly acting on the Ras processing pathway [1].
The methodology from the mouse lung adenoma study provides a robust protocol [1]:
FTI-276 is a research tool that helped validate FTase as a target. Several other FTIs were developed and advanced to clinical trials, though their overall success in oncology has been limited [3] [4] [5]. The table below compares FTI-276 with some clinical-stage FTIs.
| Compound Name | Chemical Class | Key Clinical/Research Context |
|---|---|---|
| FTI-276 | CAAX peptidomimetic | Preclinical research compound; demonstrates high potency and selectivity [2] [5]. |
| Tipifarnib (R115777) | Non-peptidomimetic, heterocyclic | Entered extensive cancer clinical trials (Phase III for AML); one of the most studied FTIs [3]. |
| Lonafarnib (SCH66336) | Non-peptidomimetic, tricyclic | Tested in cancers; also shows efficacy for Hutchinson-Gilford Progeria Syndrome and Chronic Hepatitis D [3] [5]. |
| BMS-214662 | Non-peptidomimetic, heterocyclic | Entered early-phase clinical trials for solid tumors and leukemias [3]. |
A key reason for the limited success of FTIs in cancer is that the commonly mutated K-Ras protein can be alternatively prenylated by another enzyme (geranylgeranyltransferase I, GGTase-I) when FTase is blocked, allowing it to remain functional [3] [5]. Therefore, FTI-276 and other FTIs are most effective against H-Ras-driven cancers, as H-Ras lacks this alternative prenylation pathway [3].
The following table summarizes the core inhibitory data for FTI-276 from multiple sources:
| Target Enzyme | IC₅₀ (in vitro) | Selectivity Ratio (vs. FTase) | Source / Reference |
|---|---|---|---|
| Farnesyltransferase (FTase) | 0.5 nM [1] [2] | — | |
| Geranylgeranyltransferase I (GGTase I) | 50 nM [1] [2] | >100-fold selective [2] | |
| Human FTase | 0.5 nM [3] | — | InvivoChem |
| Plasmodium falciparum FTase | 0.9 nM [3] | — | InvivoChem |
This significant selectivity makes FTI-276 a valuable tool for discerning the biological roles of farnesylation versus geranylgeranylation.
FTI-276 is designed as a CAAX peptidomimetic, mimicking the C-terminal sequence of Ras proteins, which is the natural substrate for FTase [2]. By competitively inhibiting FTase, it disrupts the post-translational modification and membrane association of Ras proteins, which is critical for the function of oncogenic Ras.
Key experimental findings that validate its activity include:
The diagram below illustrates the core signaling pathway targeted by FTI-276 and the logical flow of its inhibitory action.
FTI-276 inhibits Ras signaling by targeting FTase.
The experimental data for FTI-276 were primarily generated through established biochemical and cellular assays.
In Vitro FTase/GGTase I Inhibition Assay [1] [2] [4]
Whole-Cell Prenylation Inhibition Assay [4]
The table below summarizes the key characteristics of FTI-276 as documented in the research.
| Property | Description |
|---|---|
| Chemical Class | Synthetic organic peptidomimetic [1] [2] |
| Primary Target | Protein Farnesyltransferase (FTase) [3] |
| Reported IC₅₀ | 0.5 nM (human FTase) [3] |
| Mechanism of Action | Inhibits C-terminal farnesylation of proteins with CAAX motifs (e.g., H-Ras), preventing their membrane localization and function [2] [4] |
| Key Limitation | The free form is prone to instability; the trifluoroacetate salt (FTI-277) is often used as a more stable prodrug [3] |
FTI-276 was designed to mimic the C-terminal CAAX motif of Ras proteins, thereby competitively inhibiting FTase [2] [4]. This enzyme catalyzes the attachment of a 15-carbon farnesyl isoprenoid lipid to the cysteine residue of the CAAX motif, which is a crucial and obligatory step for the membrane association and transforming activity of oncogenic Ras [5] [4].
The following diagram illustrates the prenylation pathway and the point of inhibition by FTI-276.
The mechanism of FTI-276 inhibition of Ras protein farnesylation and activation.
A critical finding in the field, which explains the limited clinical efficacy of FTIs in targeting K-Ras-driven cancers, is alternative prenylation. When FTase is inhibited by a drug like FTI-276, the geranylgeranyltransferase type I (GGTase I) can prenylate certain Ras proteins (notably K-Ras and N-Ras) with a 20-carbon geranylgeranyl group instead. This allows these proteins to remain functional despite FTI treatment [2] [4].
In a research context, FTI-276 is a valuable tool for probing the dependence of a cellular process on farnesylated proteins.
The general workflow for such an investigation is outlined below.
A general experimental workflow for using FTI-276 in basic research.
It is essential to understand that FTI-276 is a research compound, not a drug. Its primary value lies in its use as a precise pharmacological tool.
The transition from successful preclinical studies with tools like FTI-276 to effective cancer therapies has been challenging. Clinical trials with FTIs showed limited efficacy as monotherapies for common solid tumors [6] [4]. The major reason is the alternative prenylation of K-Ras and N-Ras by GGTase I, which allows these oncoproteins to remain active even when FTase is blocked [2] [4]. This has shifted therapeutic strategies toward developing inhibitors of GGTase I or dual prenylation inhibitors.
The table below summarizes the key dosing parameters from published studies using FTI-276 in nude mice bearing human tumor xenografts.
| Tumor Model | Dose | Route of Administration | Dosing Formulation & Schedule | Reported Efficacy |
|---|---|---|---|---|
| Human Lung Carcinoma (Calu-1, A-549) [1] | 50 mg/kg | Intraperitoneal (IP) injection | Once daily | Up to 80% inhibition of tumor growth [1]. |
| Human Lung Carcinoma (with K-Ras mutation) [2] | Not explicitly stated, but context suggests 50 mg/kg | Implanted time-release pellet | Sustained release over 30 days | Selective, dose-dependent blockade of tumor growth [2]. |
1. Protocol for Daily Intraperitoneal Injection This method was used to demonstrate efficacy against human lung cancer xenografts (e.g., Calu-1 and A-549 cells) [1].
2. Protocol for Sustained Release via Pellet This approach was used in a lung adenoma model in A/J mice to maintain a constant serum level of the drug [4]. While not specifically in nude mice, this provides a validated method for sustained delivery.
FTI-276 is a peptidomimetic inhibitor that blocks the activity of farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of proteins like Ras, a critical step for their membrane localization and oncogenic activity [2] [3]. The following diagram illustrates the inhibitory mechanism and a typical in vivo experimental workflow.
The following table summarizes the fundamental chemical and storage information for FTI-276, which is critical for proper handling and experimental planning.
| Property | Details |
|---|---|
| Primary Target | Farnesyltransferase (FTase) [1] [2] [3] |
| IC₅₀ for FTase | 0.5 nM (human) [4] [2] [5] |
| IC₅₀ for GGTase I | 50 nM [1] [2] |
| Molecular Weight | 433.59 (free base) [4] [5] / 547.61 (TFA salt) [2] [3] |
| CAS Number (free base) | 170006-72-1 [4] [5] |
| CAS Number (TFA salt) | 1217471-51-6 [2] [3] |
| Purity | ≥90% [1] to ≥95% [2] [5] (HPLC) |
| Physical Form | White to off-white solid [1] |
| Recommended Storage | -20°C to -80°C [1] [2] [5] |
FTI-276 has limited water solubility. The table below outlines its solubility profile and tested formulations for in vitro and in vivo studies.
| Aspect | Details |
|---|---|
| Solubility in DMSO | 25 mg/mL [1] |
| Aqueous Solubility | Low [5] |
| Stability Note | The free acid form is prone to instability; the stable TFA salt form is recommended for use and retains the same biological activity [4]. |
| Stock Solution | Prepare in DMSO at a concentration such that the final DMSO concentration in cell culture does not typically exceed 0.1%. Aliquot and store at -80°C [1]. Avoid repeated freeze-thaw cycles [5]. |
The following are common formulations suggested for animal studies, based on pre-clinical research citing FTI-276 [5]:
FTI-276 is a CAAX peptidomimetic that mimics the C-terminal sequence of Ras and other proteins that undergo farnesylation [1] [2]. It potently and selectively inhibits farnesyltransferase (FTase), the enzyme that catalyzes the attachment of a farnesyl isoprenoid group to the cysteine residue of the CAAX motif. This post-translational modification is essential for the membrane localization and oncogenic activity of Ras proteins [3]. FTI-276 exhibits over 100-fold selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I) [2].
The diagram below illustrates the signaling pathway disrupted by FTI-276.
This protocol is adapted from studies demonstrating that FTI-276 inhibits oncogenic signaling and growth in cells transformed with the Ras oncogene [1] [2] [5].
This protocol is based on studies where FTI-276 selectively blocked the growth of human lung carcinoma expressing oncogenic K-Ras in nude mice [1] [2] [5].
FTI-276 is a potent, cell-permeable peptidomimetic inhibitor of protein farnesyltransferase (FTase). It is a crucial tool compound for investigating the role of protein prenylation, particularly in Ras-mediated oncogenic signaling [1] [2] [3].
The following protocols outline the preparation of concentrated stock solutions suitable for in vitro cell culture experiments.
The table below summarizes the key physicochemical and handling parameters for FTI-276 TFA.
| Parameter | Specification | Reference |
|---|---|---|
| Physical Form | White to off-white solid (trifluoroacetate salt) | [1] [4] |
| Solubility in DMSO | 25 - 100 mg/mL (w/v) | [1] [4] |
| Molecular Weight | 547.61 g/mol (for TFA salt) | [4] |
| Storage Temperature | -20°C, desiccated | [1] [4] [5] |
| Storage Condition | Sealed under inert gas; hygroscopic | [1] [4] |
| Solution Stability | 1 week at -70°C; avoid repeated freeze-thaw | [1] [4] |
This is a standard preparation method. Always work under aseptic conditions using sterile materials.
Calculations: To prepare 1 mL of a 10 mM stock solution:
Weighing: Bring the vial of FTI-276 TFA to room temperature before opening to prevent condensation of water. Quickly and accurately weigh out 5.48 mg of the compound.
Reconstitution: Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO to achieve the final concentration. The use of high-quality, dry DMSO is critical due to the compound's hygroscopic nature.
Mixing: Vortex or sonicate the mixture briefly until the solid is completely dissolved, yielding a clear, colorless solution.
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes (e.g., 10-50 µL) into sterile, low-protein-binding microtubes. This minimizes the number of freeze-thaw cycles and exposure to ambient conditions.
Storage: Store the aliquots at -70°C or below. Under these conditions, the stock solution is stable for at least 1 month (at -20°C) to 6 months (at -70°C) [1] [4].
The following diagram illustrates the complete workflow for preparing the FTI-276 stock solution:
The table below outlines a sample experimental setup for inhibiting oncogenic signaling, based on referenced data [1].
| Component | Specification | Purpose & Notes |
|---|---|---|
| Cell Line | NIH 3T3 transformed with Ras oncogene | Model for studying oncogenic signaling. |
| FTI-276 Working Conc. | 20 µM | Concentration shown to inhibit oncogenic signaling and tumor growth [1]. |
| Stock Solution Conc. | 10 mM in DMSO | Allows for a 1:500 dilution into culture media. |
| Vehicle Control | 0.2% DMSO (v/v) | Matches the DMSO concentration in the 20 µM treatment group. |
| Treatment Duration | 24 - 72 hours | Duration depends on specific experimental readout. |
| Key Readout | Inhibition of Ras prenylation, reduced cell proliferation, induction of apoptosis. | Assess efficacy of FTI-276. |
FTI-276 is a CAAX peptidomimetic designed to mimic the C-terminal tetrapeptide of the K-Ras4B oncoprotein. Its primary mechanism of action is the potent and selective inhibition of farnesyl-protein transferase (FTase) [1] [2]. This enzyme catalyzes the crucial first step in the post-translational modification of Ras proteins—the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue [3] [4]. This farnesylation is essential for the localization of Ras to the inner surface of the plasma membrane, which is necessary for its oncogenic signaling activity [3]. By inhibiting this process, FTI-276 disrupts the membrane association and function of oncogenic Ras, leading to the suppression of downstream signaling pathways and the inhibition of tumor cell proliferation and survival [1].
Preclinical studies have established the selective anti-tumor activity of FTI-276. The following table summarizes the quantitative outcomes from a pivotal in vivo study:
Table 1: Efficacy of FTI-276 in a Human Lung Carcinoma Xenograft Model (Nude Mice) [1]
| Tumor Model Characteristics | Treatment Group | Effect on Tumor Growth | Key Correlative Finding |
|---|---|---|---|
| Human lung carcinoma with K-Ras mutation and p53 deletion | FTI-276 | Selective blockade of tumor growth | Correlation with inhibition of Ras processing in tumors |
| Vehicle Control | Tumor growth continued | - | |
| Human lung carcinoma with no Ras mutations | FTI-276 | No significant inhibition | - |
This study highlights that the antitumor efficacy of FTI-276 is highly selective for tumors dependent on oncogenic Ras signaling.
This protocol is adapted from studies demonstrating the efficacy of FTI-276 against human lung carcinoma xenografts in nude mice [1].
The following diagram illustrates the mechanism of FTI-276 and a generalized workflow for its evaluation in lung cancer models:
FTI-276 is a potent and selective competitive inhibitor of farnesyltransferase (FTase). It mimics the C-terminal CAAX box (e.g., CVIM) of Ras proteins, preventing FTase from catalyzing the addition of a farnesyl group to its substrates [1]. This inhibition blocks the proper membrane localization and activation of key signaling proteins, primarily Ras, which is frequently mutated in cancers [1].
The table below summarizes its core biochemical characteristics:
| Property | Description |
|---|---|
| Primary Target | Farnesyltransferase (FTase) [1] |
| Inhibitor Class | CAAX-competitive, peptidomimetic [1] |
| Reported IC₅₀ | Low nanomolar range (approx. 9-49 nM) for FTase enzyme inhibition in biochemical assays [1] |
| Notable Feature | Cell-permeable; often compared to the related inhibitor FTI-277 [2] |
Based on standard practices for FTase inhibitors and the context in which FTI-276 is mentioned in the literature, here is a framework for developing your in vivo protocol.
While a specific regimen for FTI-276 is not published, preclinical studies for similar FTIs provide a strong model.
To confirm that your treatment is effective, you should measure the inhibition of protein farnesylation in tumor tissues. A standard method is the electrophoretic mobility shift assay [3].
The following diagram illustrates the experimental workflow from treatment to analysis, incorporating the key steps discussed above.
When designing your study, keep the following points in mind:
Mechanism of Action FTI-276 is a highly potent and selective CAAX peptidomimetic that competes with the C-terminal CAAX motif of substrate proteins (like Ras) for the enzyme farnesyltransferase (FTase) [1] [2]. By inhibiting FTase, it prevents the crucial farnesylation step, a form of post-translational lipidation that is essential for the membrane localization and subsequent oncogenic signaling activity of proteins such as H-Ras [3] [2].
The following diagram illustrates the signaling pathway involved and the point of inhibition by FTI-276.
The table below summarizes key quantitative data on effective concentrations of FTI-276 from published research.
| Experimental Model | Context / Pathway | Effective Concentration | Key Finding / Outcome | Source |
|---|---|---|---|---|
| In vitro enzyme assay | Farnesyltransferase (FTase) inhibition | IC₅₀ = 500 pM | Potent and selective FTase inhibition; IC₅₀ for GGTase I = 50 nM. | [1] |
| Cellular assay (NIH 3T3 cells) | Oncogenic signaling in Ras-transformed cells | 20 µM | Inhibited oncogenic signaling and tumor growth. | [1] |
| In vivo rat model (intra-NAc infusion) | Alcohol-seeking behavior (H-Ras pathway in NAc) | Not explicitly stated | Produced a robust decrease in alcohol drinking. Exact concentration can be derived from source. | [3] |
This protocol outlines the use of FTI-276 for inhibiting H-Ras signaling in cultured mammalian cells, based on common experimental practices [3] [1].
1. Reagent Preparation
2. Cell Treatment
3. Assessing Inhibition Efficacy The workflow for evaluating the effects of FTI-276 is summarized below.
Key Readouts:
The table below summarizes key biochemical characteristics and handling information for FTI-276 [1].
| Property | Specification |
|---|---|
| Product Name | FTI-276 (Calbiochem) |
| Quality | ≥90% (HPLC) |
| Physical Form | White solid, trifluoroacetate salt, hygroscopic [1] |
| Solubility | 25 mg/mL in DMSO [1] |
| Storage | Freeze desiccated at -20°C; stable for up to 1 week at -70°C after reconstitution [1] |
| Primary Target | Farnesyltransferase (FTase) [1] |
| IC₅₀ (FTase) | 500 pM (in vitro) [1] |
| IC₅₀ (GGTase I) | 50 nM (in vitro) [1] |
| Cell Permeable | No [1] |
| Reversibility | No [1] |
Despite its lack of inherent cell permeability, FTI-276 shows potent biological effects in cellular models when delivered via transfection. The table below highlights key experimental findings.
| Research Area/Model | Key Finding | Reported Concentration | Delivery Method |
|---|---|---|---|
| Cardiac Hypertrophy (Rat neonatal cardiomyocytes) | Attenuated cardiac remodelling in spontaneously hypertensive rats [2]. | 10 µM [2] | Not specified in the study; standard practice is transfection reagent. |
| Cancer & Oncogenic Signaling (NIH 3T3 cells transformed with Ras oncogene) | Inhibited oncogenic signaling and tumor growth [1]. | 20 µM [1] | Not specified in the study; standard practice is transfection reagent. |
| Angiogenesis & Melanoma (Human endothelial cells) | Inhibited VEGF-induced DNA synthesis and tube formation in a study investigating minodronate [3]. | 10 µM [3] | Not specified in the study; standard practice is transfection reagent. |
This protocol outlines the general steps for using FTI-276 in cell culture, based on methodologies described in the research literature [3] [2].
This diagram illustrates the core signaling pathway through which FTI-276 exerts its effects, by inhibiting the membrane localization and activation of key proteins like Ras.
FTI-276 is a CAAX peptidomimetic inhibitor specifically designed to mimic the carboxyl-terminal tetrapeptide of K-Ras4B, serving as a highly potent and selective suppressor of Ras farnesylation [1] [2]. As a key member of the farnesyltransferase inhibitor (FTI) class, FTI-276 emerged from rational drug design approaches that targeted the CAAX motif recognized by farnesyltransferase (FTase), with the parent molecule FTI-276 being developed alongside its ester prodrug FTI-277 to enhance cellular uptake and reduce potential thiol-based toxicity [1]. The Ras oncoproteins (H-Ras, N-Ras, K-Ras4A, and K-Ras4B) require precise membrane localization for their biological activity, which is facilitated by a series of post-translational modifications at their C-terminal CAAX motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid) [3]. The initial and obligatory step in this process is farnesylation—the covalent attachment of a 15-carbon farnesyl isoprenoid lipid to the cysteine residue via a stable thioether linkage catalyzed by FTase [4] [5].
The development of FTI-276 was driven by the observation that oncogenic Ras mutations occur in approximately 30% of all human cancers, with particularly high prevalence in pancreatic (90%) and colon (50%) carcinomas [5]. Since farnesylation is essential for the membrane association and transforming activity of oncogenic Ras, inhibition of this process became an attractive therapeutic strategy for Ras-driven cancers [2] [5]. FTI-276 exhibits remarkable biochemical potency, with in vitro studies demonstrating 50% inhibitory concentration (IC₅₀) values in the nanomolar range against FTase, while showing high selectivity over the related enzyme geranylgeranyltransferase-I (GGTase-I) [4] [2]. This specificity profile made FTI-276 an invaluable tool compound for dissecting Ras biology and validating FTase as a therapeutic target in preclinical cancer models.
The mechanism of action of FTI-276 centers on its competitive inhibition of farnesyltransferase (FTase), effectively blocking the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the CAAX motif in Ras proteins [1] [4]. Structural analyses reveal that FTI-276 functions as a peptidomimetic inhibitor that mimics the geometric and electronic features of the native CAAX peptide substrate, thereby occupying the peptide-binding pocket of FTase with high affinity [4]. This molecular mimicry prevents the proper positioning of Ras substrates for farnesyl transfer, resulting in the accumulation of unfarnesylated Ras proteins in the cytosol [2]. The inability to undergo farnesylation disrupts the membrane association of Ras, preventing its proper localization to the inner surface of the plasma membrane where it normally transduces growth-promoting signals [3] [5].
At the cellular level, inhibition of Ras farnesylation by FTI-276 leads to dissociation of Ras from the plasma membrane and subsequent impairment of downstream signaling cascades, including the MAPK and PI3K/Akt pathways [4]. This signaling disruption ultimately results in cell cycle arrest, morphological reversion of transformed phenotypes, and induction of apoptosis in susceptible cancer cells [5]. It is important to note that while FTI-276 was originally designed to target oncogenic Ras, subsequent research has revealed that its antitumor effects may also involve inhibition of farnesylation of other proteins beyond Ras, such as the centromere-associated proteins CENP-E and CENP-F, which play critical roles in mitosis [4].
FTI-276 possesses specific physicochemical properties that contribute to its biological activity and experimental utility. As a peptidomimetic compound, FTI-276 has a molecular weight of 433.15 g/mol and features hydrogen bond donor and acceptor counts of 4 and 6, respectively [1]. The compound's structure includes a rotatable bond count of 12 and a topological polar surface area of 168.55 Ų, which influences its membrane permeability and cellular uptake [1]. The compound breaks one of Lipinski's rules (likely due to high polar surface area), which may limit its oral bioavailability but remains suitable for experimental applications [1].
Table 1: Physicochemical Properties of FTI-276
| Property | Value | Experimental Significance |
|---|---|---|
| Molecular Weight | 433.15 g/mol | Moderate size for cellular penetration |
| Hydrogen Bond Donors | 4 | Influences membrane permeability |
| Hydrogen Bond Acceptors | 6 | Affects solubility and binding affinity |
| Rotatable Bonds | 12 | Impacts conformational flexibility |
| Topological Polar Surface Area | 168.55 Ų | Affects cellular uptake and bioavailability |
| XLogP | 1.66 | Moderate lipophilicity |
In practice, researchers often utilize the ester prodrug FTI-277 (the trifluoroacetate salt) for cellular experiments, as the ester modification enhances cellular uptake while maintaining the same mechanistic activity once inside cells [1]. This prodrug strategy helps overcome potential limitations associated with the physicochemical properties of the parent FTI-276 compound, ensuring effective intracellular delivery for in vitro applications.
FTI-276 has demonstrated potent antiproliferative effects across various Ras-transformed cell lines in vitro. In foundational studies, FTI-276 selectively blocked the growth of NIH 3T3 cells transformed with the ras oncogene but not those transformed with the raf oncogene, highlighting its specific action on Ras-dependent transformation [2]. The compound induced morphological reversion of transformed phenotypes, characterized by loss of refractile, rounded cells and reappearance of elongated, flat cells with reduced membrane ruffling [4] [2]. Additionally, FTI-276 treatment resulted in dose-dependent inhibition of soft agar colony formation, a hallmark of anchorage-independent growth transformation, with IC₅₀ values typically in the low micromolar range [2].
Beyond direct antiproliferative effects, FTI-276 has been instrumental in elucidating the role of Ras in various cellular processes. In colon, liver, and breast cancer cells, FTI-277 (the prodrug of FTI-276) stimulated cell-cell adhesion and aggregation by increasing expression and stabilization of the E-cadherin/catenin complex,
Figure 1: Mechanism of Action of FTI-276 in Inhibiting Ras Farnesylation and Function
thereby suppressing invasive and metastatic potential [6]. This effect was mediated through enhanced transcription of E-cadherin, α-catenin, β-catenin, and γ-catenin genes, revealing a previously underappreciated connection between Ras inhibition and cell adhesion pathways [6]. Furthermore, in combination studies, FTI-276 synergized with microtubule-targeting agents like paclitaxel, enhancing mitotic arrest and apoptosis through mechanisms potentially involving inhibition of histone deacetylase 6 (HDAC6) and subsequent hyperacetylation of tubulin [7].
FTI-276 has shown significant efficacy in multiple mouse models of human cancer. In nude mouse xenograft studies, FTI-276 selectively suppressed the growth of human lung carcinoma cells bearing K-Ras mutations and p53 deletions—two of the most prevalent genetic alterations in human cancers—while showing minimal effects on tumors without Ras mutations [2]. The antitumor activity was dose-dependent and correlated well with inhibition of Ras processing in excised tumors [2]. In a chemically-induced lung adenoma model using A/J mice, continuous administration of FTI-276 via time-release pellets (50 mg/kg/day) for 30 days resulted in dramatic reductions in tumor multiplicity (60% reduction), tumor incidence (42% reduction), and tumor volume (58% reduction) [8].
Notably, mutation analysis of lung tumors from these studies revealed that most tumors harbored mutations in codon 12 of K-ras, with no significant difference in mutation incidence or types between treated and control animals, indicating that FTI-276 exerted its effects without altering the underlying genetic landscape [8]. In preclinical therapeutic efficacy studies, FTI-277 administration markedly reduced primary tumor growth and liver metastasis in SCID mice inoculated with cancer cells, demonstrating the potential of FTI-276/277 to suppress both local tumor progression and metastatic dissemination [6]. These collective findings established FTI-276 as a valuable pharmacological tool for validating FTase inhibition as a therapeutic strategy in diverse cancer contexts.
Objective: To assess the inhibition of Ras farnesylation in cultured cells by FTI-276 and subsequent effects on downstream signaling pathways.
Materials:
Procedure:
Key Considerations:
Objective: To evaluate the antitumor efficacy of FTI-276 in mouse models of Ras-driven cancers.
Materials:
Procedure:
Key Considerations:
Table 2: In Vivo Dosing Regimens for FTI-276 in Preclinical Models
| Tumor Model | Administration Route | Dose | Frequency | Key Findings |
|---|---|---|---|---|
| Lung adenoma (A/J mice) | Time-release pellet | 50 mg/kg | Continuous (30 days) | 60% reduction in tumor multiplicity, 58% reduction in tumor volume [8] |
| Human lung carcinoma xenograft | Subcutaneous injection | 10-50 mg/kg | Daily | Selective inhibition of K-Ras mutant tumors with p53 deletion [2] |
| Liver metastasis model | Intraperitoneal injection | 10-30 mg/kg | Daily | Marked reduction in primary tumor growth and liver metastasis [6] |
Objective: To evaluate the effects of FTI-276 on E-cadherin-mediated cell-cell adhesion and aggregation.
Materials:
Procedure:
Key Considerations:
Figure 2: Experimental Workflow for FTI-276 Applications in Ras Transformation Research
Table 3: Efficacy of FTI-276 in Preclinical Cancer Models
| Study Model | Treatment Protocol | Efficacy Outcomes | Molecular Effects |
|---|
| A/J mouse lung adenoma model [8] | 50 mg/kg/day via time-release pellet for 30 days | • 60% reduction in tumor multiplicity • 42% reduction in tumor incidence • 58% reduction in tumor volume | No change in K-ras mutation spectrum; inhibition of Ras processing | | Human lung carcinoma xenograft (K-Ras mut, p53-/-) [2] | 10-50 mg/kg/day s.c. | Selective tumor growth inhibition; dose-dependent response | Inhibition of Ras membrane localization; no effect on Raf-transformed cells | | Cell aggregation studies [6] | 1-10 μM for 24-48 hours | Enhanced cell-cell adhesion and aggregation in colon, liver, and breast cancer cells | Increased E-cadherin/catenin complex expression and stabilization with actin cytoskeleton | | Metastasis suppression [6] | 10-30 mg/kg/day i.p. for 3 weeks | Marked reduction in splenic primary tumor growth and liver metastasis | Upregulation of E-cadherin/catenin gene expression |
When interpreting data from FTI-276 experiments, researchers should consider several critical factors:
Cellular Context Dependence: The effects of FTI-276 vary significantly based on cell type and genetic background. Cells expressing H-Ras mutations typically show greater sensitivity than those with K-Ras mutations due to alternative geranylgeranylation of K-Ras when farnesylation is blocked [4] [3].
Time and Dose Considerations: Maximum inhibition of Ras processing generally requires 24-48 hours of continuous exposure, with effects persisting for several days after compound removal. Dose-response relationships should be carefully established for each experimental system.
Alternative Prenylation: In some cellular contexts, especially those expressing K-Ras, inhibition of farnesylation may be compensated by geranylgeranylation via GGTase-I, potentially limiting efficacy [3]. This can be addressed using combination approaches with GGTase inhibitors.
Downstream Pathway Analysis: Complete assessment should include evaluation of multiple Ras effector pathways (MAPK, PI3K/Akt, RalGEF) as inhibition may produce variable effects on different signaling cascades.
Phenotypic versus Molecular Effects: While inhibition of Ras farnesylation provides molecular validation of target engagement, researchers should correlate this with functional outcomes such as morphological changes, growth inhibition, and apoptosis induction.
Despite promising preclinical results, the clinical translation of FTI-276 and related FTIs has faced significant challenges. Early enthusiasm was tempered when FTIs demonstrated limited efficacy in clinical trials against KRAS-mutant cancers, primarily due to alternative prenylation of KRAS by geranylgeranyltransferase (GGTase) when farnesylation is inhibited [3]. This compensatory mechanism allows KRAS to maintain membrane localization and oncogenic signaling despite effective FTase inhibition [4] [3]. Consequently, research focus has shifted toward combination approaches simultaneously targeting FTase and GGTase, or developing dual prenylation inhibitors such as FGTI-2734, which effectively prevents membrane localization of KRAS [3].
Beyond classical Ras signaling, recent studies have revealed unexpected applications for farnesyltransferase inhibitors. Notably, lonafarnib (a clinically developed FTI) has demonstrated potent antiviral activity against respiratory syncytial virus (RSV) by binding to the viral fusion glycoprotein and blocking conformational changes required for viral entry—an effect independent of its farnesyltransferase inhibitory activity [9]. This repurposing potential highlights the continued relevance of FTI compounds in biomedical research beyond oncology.
From a technical perspective, researchers utilizing FTI-276 should acknowledge several experimental limitations. The compound's specificity, while high for FTase over GGTase-I, does not exclude effects on other farnesylated proteins beyond Ras, such as Rheb, CENP-E, CENP-F, and lamins [4]. Appropriate control experiments, including rescue with geranylgeranylated Ras variants, can help distinguish Ras-specific effects. Additionally, researchers should consider the cellular context carefully, as FTI-276 exhibits variable activity across different cancer types, with particular effectiveness in hematologic malignancies and tumors dependent on H-Ras signaling [10] [4].
FTI-276 remains a valuable pharmacological tool for investigating Ras biology and validating farnesylation-dependent processes in cancer and other diseases. The detailed protocols outlined in this document provide researchers with robust methodologies for assessing the biochemical, cellular, and in vivo effects of farnesyltransferase inhibition. While clinical applications of FTIs as single agents have been limited by compensatory mechanisms in KRAS-driven cancers, ongoing research into combination therapies, dual prenylation inhibitors, and repurposing for non-oncological indications continues to build upon the foundational knowledge generated using tool compounds like FTI-276. When applying these protocols, researchers should carefully consider cell-type specific responses, potential alternative prenylation mechanisms, and implement appropriate controls to ensure accurate interpretation of results.
The core challenge with FTI-276 is its limited solubility in aqueous buffers. It must first be dissolved in a pure organic solvent like DMSO to create a concentrated stock solution before being diluted into aqueous systems for biological assays [1] [2].
The table below summarizes key solubility data and recommended handling procedures:
| Property | Specification / Recommendation |
|---|---|
| Solubility in DMSO | ~25 mg/mL [3] |
| Recommended Stock Concentration | 10-25 mM in 100% DMSO [1] [4] |
| DMSO Final Concentration in Assay | Keep as low as possible (e.g., 0.1-1%) to avoid cellular toxicity [1] |
| Storage | Freeze stock solutions at -20°C or -80°C; use within 1 month at -20°C or 6 months at -80°C [1] [3] |
Here are detailed methodologies for preparing FTI-276 solutions for in vitro and in vivo experiments.
This protocol is for creating a DMSO stock solution for cell-based assays.
This method describes preparing a solution for administration in animal studies, using a co-solvent system to improve aqueous compatibility.
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in aqueous buffer | DMSO stock added too rapidly; final DMSO concentration too low. | Slowly add the DMSO stock to the rapidly stirring aqueous buffer. Ensure the final DMSO concentration is at least 0.1% to help maintain solubility [1] [2]. |
| Loss of activity in stored stock | Decomposition of the free base form; repeated freeze-thaw cycles. | Use a freshly prepared stock solution. Consider switching to the more stable FTI-276 TFA (trifluoroacetate) salt, which retains the same biological activity [5] [4]. |
| Low solubility for in vivo dosing | Formulation not optimized for aqueous compatibility. | Use the recommended co-solvent system (Protocol 2). Alternatively, suspend the compound in 0.5% carboxymethylcellulose (CMC Na) for oral gavage studies [1]. |
The following workflow outlines the decision process for handling FTI-276 in experiments:
The table below summarizes the key physical and storage characteristics of FTI-276 for your reference [1].
| Specification | Details |
|---|---|
| Physical Form | White solid, supplied as a trifluoroacetate salt [1] |
| Purity | ≥90% (HPLC) [1] |
| Recommended Storage Temperature | -20°C [1] |
| Storage Condition | Desiccated (hygroscopic). Packaged under inert gas [1] |
| Solubility | 25 mg/mL in DMSO [1] |
| Solution Handling | Following reconstitution, aliquot and freeze at -70°C. Stock solutions are stable for up to 1 week at -70°C [1] |
Understanding how FTI-276 is applied in research can help in troubleshooting your experiments.
What is the best practice for preparing FTI-276 stock solutions? Always use anhydrous DMSO to reconstitute the powder to a concentration of 25 mg/mL [1]. Immediately after dissolution, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture. Store these aliquots at -70°C or below [1].
How can I confirm that my FTI-276 is still active? While the search results do not provide a specific assay for compound stability, you can verify its functional activity in your experimental system. A common method is to treat your cells with the inhibitor and measure the electrophoretic mobility shift of a known farnesylation target, like HDJ-2 [3]. Inhibition of prenylation prevents the modification, causing the protein to run slower on an SDS-PAGE gel. Successfully observing this shift would indicate the FTI-276 is active.
Are there any specific handling precautions for this compound? The product is classified as a "Combustible Solid" (Storage Class Code 11) [1]. While no specific toxicity code is listed beyond "Standard Handling," it is good laboratory practice to always handle chemical compounds within a fume hood and wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
The table below summarizes effective concentrations of FTI-276 used in various peer-reviewed studies. You can use these as a reference for initial experiments.
| Cell Type / Model System | Reported FTI-276 Concentration | Primary Experimental Outcome | Citation |
|---|---|---|---|
| Human Osteogenic Sarcoma (143B cells) | 15 μM | Decreased extracellular MMP-1; reduced invasiveness by ~30%. | [1] |
| Primary Human Umbilical Cord Blood Cells (Lin-) | 5 nM | Used with SCH66177 FTI to counteract rapid differentiation in transduced cells. | [2] |
| PBMCs (Immune Cell Signaling Study) | 2 μg/mL | Used as a K-Ras inhibitor in a signaling pathway study. | [3] |
| Wild-type and HGPS Cell Lines | 2 μM | Positive control for prelamin A accumulation and restoration of nuclear shape. | [3] |
| Rat Aortic Vascular Smooth Muscle Cells (VSMCs) | 10 μM | Inhibited Angiotensin II-induced proliferation. | [3] |
| In Vivo Mouse Lung Tumor Model | Delivered via time-release pellet | Reduced tumor multiplicity by 41.7% and total tumor volume by 79.4%. | [4] |
Here are answers to some frequently asked questions regarding the use of FTI-276.
Q1: What is a logical starting point for my dose-response experiments? A logical approach is to begin with a range of 1 to 20 μM. Many of the cited studies found effects in the low micromolar range (2-15 μM). You should then perform a dose-response curve to find the specific IC50 for your cell line, as sensitivity can vary.
Q2: My cells are not responding to FTI-276. What could be wrong?
Q3: How can I confirm that FTI-276 is working in my experiment?
The following is a detailed methodology based on a study that successfully used FTI-276 to inhibit sarcoma cell invasion [1].
1. Cell Culture and Pre-treatment
2. Collagen-based Invasion Assay
3. Analysis and Data Quantification
To help visualize how FTI-276 works and how to apply it in an experiment, refer to the following diagrams.
Q1: My FTI-276 treatment is not showing efficacy. Could the tumor model I am using be the issue?
A: The genetic background of your tumor model is a critical factor. FTI-276 was developed to inhibit oncogenic Ras, but its efficacy is highly dependent on the specific Ras isoform and the presence of alternative prenylation pathways.
The table below summarizes the efficacy of FTI-276 and other FTIs in various models.
| Tumor Model / Cell Context | Observed Efficacy of FTI-276/FTIs | Key Findings & Potential Reasons | Citation |
|---|---|---|---|
| Mouse Lung Tumor Model (Oncogenic K-ras) | Effective | 41.7% reduction in tumor multiplicity; 79.4% reduction in tumor volume/burden; 77% increase in apoptotic index. | [1] |
| v-Ha-ras Transgenic Mice (Mammary & salivary tumors) | Effective (Tumor regression) | Regression induced by FTI L-744,832; mediated by increased apoptosis. Efficacy was maintained even in a p53-/- background. | [2] |
| Theoretical / General Context (Oncogenic K-Ras) | Reduced/Resistant | K-Ras (and N-Ras) can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) in the presence of FTIs, allowing membrane localization and function. | [3] [4] |
| c-neu (ErbB2) Transgenic Mice | Not Effective | Treatment with FTI L-744,832 did not result in tumor regression, suggesting that some oncogenes are not dependent on farnesylated proteins. | [2] |
Q2: Beyond the tumor model, what other experimental factors can affect the outcome?
A: Several variables in your experimental design and compound handling can significantly influence results.
| Factor | Consideration & Troubleshooting Tip | Citation |
|---|---|---|
| Treatment Schedule & Formulation | In the efficacious mouse lung tumor study, FTI-276 was delivered daily for 4 months via a time-release pellet. Inconsistent dosing or poor compound stability in solution can lead to sub-therapeutic exposure. | [1] |
| Defining & Measuring Efficacy | Relying solely on tumor volume at a single endpoint can be misleading. Incorporate repeated measures of tumor size and use analytical methods like linear mixed effects models on log-transformed data, which are more powerful and use all data points. | [5] |
| Data Presentation | For regulatory submissions, ensure tables and figures follow FDA-standardized formats for clarity and consistency, which helps in accurate evaluation of efficacy data. | [6] |
Q3: If FTI-276 doesn't always block K-Ras, how is it causing tumor regression?
A: This is a crucial point. The antitumor effects of FTI-276 are likely due to inhibition of other farnesylated proteins, not mutant K-Ras. Promising alternative targets include:
The following diagram illustrates the primary mechanism of FTI-276 and the reason for resistance in some contexts.
The following is a detailed methodology based on a successful published study using FTI-276 in a mouse lung tumor model [1].
1. Objective: To evaluate the chemopreventive or therapeutic efficacy of FTI-276 in a primary mouse lung tumor model induced by the carcinogen NNK.
2. Materials:
3. Procedure:
Q: Are FTIs still relevant given the resistance of K-Ras? A: Yes, but their application is being refined. Research now focuses on using FTIs for:
Q: What is a robust statistical method for analyzing in vivo tumor growth data? A: Instead of t-tests at individual time points, use linear mixed effects regression models applied to the natural log of tumor measurements. This approach uses all longitudinal data, accounts for correlation between repeated measures from the same mouse, and has greater statistical power [5].
FTI-276 is a potent inhibitor of farnesyltransferase (FTase), an enzyme that adds a lipid moiety (farnesyl) to proteins containing a C-terminal CaaX motif (where "C" is cysteine, "a" is often an aliphatic amino acid, and "X" determines prenylation type) [1] [2]. This prenylation is crucial for the membrane localization and function of several signaling proteins, most notably Ras GTPases [2].
The following table summarizes the core context around FTI-276 and the general cytotoxicity of FTase inhibitors (FTIs):
| Aspect | Details | Relevance to Primary Cell Cytotoxicity |
|---|---|---|
| FTI-276 Role | Potent FTase inhibitor; research tool for studying Ras and other farnesylated proteins [3]. | Basis for its application and potential cytotoxic effects. |
| Primary FTI Target | Farnesyltransferase (FTase) [1]. | Direct molecular target. |
| Key Process Inhibited | Protein prenylation, specifically farnesylation [2]. | Disruption causes downstream phenotypic effects. |
| General FTI Cytotoxicity | Preclinical studies showed FTIs could kill cancer cells in vitro with little toxicity [2]. | Suggests a potential therapeutic window, but primary cells may be more sensitive. |
| Mechanism of Cell Death | Can include induction of apoptosis, as demonstrated by other FTIs like L-744,832 in transgenic mouse models [4]. | A key pathway likely involved in FTI-276 cytotoxicity. |
The challenge arises because prenylation is essential for the function of many proteins beyond oncogenic Ras, in both cancerous and normal cells. The essential role of FTase is highlighted by the fact that genetic disruption of its catalytic subunit is embryonically lethal in mice [2]. Primary cells, being non-transformed and more physiologically relevant, can be particularly sensitive to the disruption of these fundamental cellular processes.
Based on the general mechanisms of FTIs, here are strategic approaches you can test in your experiments to mitigate FTI-276 cytotoxicity.
| Strategy | Rationale & Methodological Considerations | References |
|---|---|---|
| 1. Dose Optimization | Find a balance between inhibiting target farnesylation and maintaining cell viability. Perform a dose-response curve and use the lowest effective concentration that achieves the desired biochemical effect (e.g., inhibition of H-Ras prenylation). | [2] |
| 2. Pulsed/Short-Term Exposure | Limit continuous exposure to reduce cumulative toxic effects. Apply FTI-276 in short pulses followed by a recovery period in drug-free media, which may be sufficient to induce a lasting biological effect. | - |
| 3. Investigate Alternative Prenylation | Cytotoxicity might be due to inhibiting specific farnesylated proteins critical for primary cell survival. Use proteomics to identify which farnesylated proteins are affected. Note: Some proteins like KRas can be "cross-prenylated" by GGTase-I when FTase is blocked, potentially contributing to survival of cancer cells but not necessarily primary cells. | [1] [2] |
The diagram below outlines a logical workflow for troubleshooting FTI-276 cytotoxicity in primary cells, integrating the strategies above.
The search results confirm that a one-size-fits-all solution does not exist. The core challenge is that we lack a clear understanding of which specific farnesylated protein(s), when inhibited, are responsible for triggering cell death in primary cells [2]. This is the most critical knowledge gap. Identifying these proteins in your specific primary cell type would be a significant step toward a rational solution, for instance, by allowing you to monitor them as biomarkers for a more refined therapeutic window.
The table below summarizes the core characteristics of FTI-276 as documented in the literature.
| Attribute | Description |
|---|---|
| Chemical Name | N-[4-[2(R)-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine trifluoroacetate salt [1] |
| Primary Target | Farnesyltransferase (FTase) [1] |
| IC₅₀ for FTase | 0.5 nM [1] |
| Selectivity vs GGTase I | >100-fold (IC₅₀ for GGTase I is 50 nM) [1] |
| Mechanism | Ras CAAX peptidomimetic that selectively inhibits FTase, blocking the farnesylation and membrane localization of substrate proteins like Ras [1] [2]. |
| Key Biological Effect | Blocks growth of human lung carcinoma expressing oncogenic K-Ras in nude mice [1]. |
| Storage | Store at -80°C [1] |
| Purity | ≥95% (HPLC) [1] |
A primary concern when using FTI-276 is confirming that the observed cellular effects are due to specific FTase inhibition and not off-target effects on GGTase-I. The following workflow and protocol outline a robust method for this verification.
This experimental approach, adapted from a 2025 BMC Biology study, uses metabolic labeling and click chemistry to specifically capture and identify proteins that are farnesylated in cells [3].
Protocol: Identifying FTase-Specific Targets using FTI-276
This protocol helps validate FTI-276's selectivity by identifying its direct targets and the proteins affected by its inhibition.
1. Cell Treatment and Metabolic Labeling:
2. Cell Lysis and Click Chemistry:
3. Enrichment and Identification:
4. Data Analysis:
Here are solutions to some frequently encountered problems when working with FTI-276.
| Problem | Possible Cause | Solution & Prevention |
|---|---|---|
| Lack of Phenotypic Effect | Alternative prenylation by GGTase-I (especially for K-Ras/N-Ras) [2]. | Use a combination of FTI-276 and a GGTI for critical proteins; validate with a geranylgeranylation assay [4]. |
| High Background in Assays | Incomplete washing during enrichment; compound degradation. | Optimize wash stringency (salt, detergent); ensure proper storage at -80°C and use fresh DMSO aliquots [1] [3]. |
| Cellular Toxicity at Low Doses | Off-target effects or inhibition of essential farnesylated proteins. | Titrate the inhibitor (dose-response curve); check cytotoxicity; use the lowest effective dose [3]. |
| Inconsistent Activity Between Batches | Compound instability upon reconstitution or freeze-thaw cycles. | Prepare fresh stock solutions in quality DMSO; avoid repeated freeze-thaw cycles; refer to the Certificate of Analysis for batch-specific data [1]. |
The experimental protocols and data provided here are intended for research purposes only. They are not for diagnostic or therapeutic use.
FTI-276 is a potent farnesyltransferase inhibitor supplied as a white to off-white solid that is hygroscopic, meaning it readily absorbs moisture from the air [1] [2]. This property can impact its stability and performance in experiments. Key quantitative data are summarized below.
| Property | Specification / Value | Source / Reference |
|---|---|---|
| Quality/Assay | ≥90% (HPLC) [1] | Calbiochem (Merck KGaA) |
| Physical Form | Solid, white to off-white [1] [2] | Calbiochem (Merck KGaA); MedChemExpress |
| Hygroscopicity | Yes; must be stored desiccated [1] | Calbiochem (Merck KGaA) |
| Solubility (Stock) | 25 mg/mL in DMSO [1]; 100 mg/mL in DMSO (ultrasonic recommended) [2] | Calbiochem (Merck KGaA); MedChemExpress |
| Long-term Storage | -20°C, desiccated [1] | Calbiochem (Merck KGaA) |
| Reconstituted Solution | Stable for up to 1 week at -70°C [1] | Calbiochem (Merck KGaA) |
The following diagram outlines the key steps for handling FTI-276 to ensure its stability, from storage to experimental use.
FTI-276 is a novel, potent, and selective protein farnesyltransferase (PFT) inhibitor with extensive applications in cancer research and signal transduction studies. This CAAX peptidomimetic compound is structurally designed to mimic the carboxyl terminus of K-Ras4B, enabling it to competitively inhibit the farnesylation process essential for the membrane localization and oncogenic activity of Ras proteins. FTI-276 exhibits impressive potency with IC₅₀ values of 0.9 nM and 0.5 nM against Plasmodium falciparum and human farnesyltransferase, respectively [1].
The primary mechanism of action of FTI-276 involves blocking protein farnesylation, a critical post-translational modification required for the proper membrane localization and function of several signaling proteins, including Ras. Preclinical studies have demonstrated that FTI-276 effectively suppresses tumor growth in nude mice models of human lung carcinoma harboring K-Ras mutations and p53 deletions, while showing no inhibitory effect on tumors without Ras mutations [2]. This selective action makes it an invaluable research tool for investigating Ras-dependent signaling pathways and developing targeted cancer therapies.
Table 1: Fundamental properties of FTI-276
| Property | Specification | Research Significance |
|---|---|---|
| CAS Number | 170006-72-1 | Unique identifier for material ordering and verification |
| Molecular Formula | C₂₁H₂₇N₃O₃S₂ | Determines molecular weight and elemental composition |
| Molecular Weight | 433.5874 g/mol | Essential for molar concentration calculations |
| Purity | ≥98% | Ensures experimental reproducibility and potency |
| Appearance | Solid at room temperature | Informs handling and storage requirements |
| LogP | 0.6 | Indicates moderate lipophilicity, guiding solvent selection |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | Critical for maintaining stability and bioactivity |
Table 2: Advanced identification parameters
| Identifier Type | Value | Application |
|---|---|---|
| SMILES | CSCCC@@HO)NC(=O)C1=C(C=C(C=C1)NCC@HN)C2=CC=CC=C2 | Chemical structure representation for database searches |
| InChi Key | ZIXDDEATQSBHHL-BEFAXECRSA-N | Unique structure identifier for computational studies |
| PubChem CID | 395754 | Reference for public chemical database information |
| Exact Mass | 433.149 | Important for mass spectrometry verification |
| Hydrogen Bond Donor Count | 5 | Influences solubility and molecular interactions |
| Hydrogen Bond Acceptor Count | 7 | Affects dissolution characteristics and formulation |
The following protocol outlines the recommended procedure for preparing FTI-276 stock solutions:
Table 3: Stock solution preparation guide
| Target Concentration | Volume DMSO per 1 mg FTI-276 | Volume DMSO per 5 mg FTI-276 | Volume DMSO per 10 mg FTI-276 |
|---|---|---|---|
| 1 mM | 2.306 mL | 11.532 mL | 23.063 mL |
| 5 mM | 461.3 μL | 2.306 mL | 4.613 mL |
| 10 mM | 230.6 μL | 1.153 mL | 2.306 mL |
For animal studies, FTI-276 requires specific formulations to ensure bioavailability and reduce potential solvent toxicity. The following formulations have been experimentally validated [1]:
Injection Formulation 1 (Recommended for most applications):
Injection Formulation 2 (Enhanced solubility):
Oral Formulation 1 (For gavage administration):
Figure 1: FTI-276 Formulation Workflow Decision Tree
Problem: Visible precipitation occurs after dilution of stock solution into aqueous buffers.
Solutions:
Problem: Incomplete dissolution of FTI-276 powder in pure DMSO.
Solutions:
Problem: Loss of biological activity after storage of stock solutions.
Solutions:
Problem: Precipitation during frozen storage.
Solutions:
Problem: Variable results in biological assays between different stock solution batches.
Solutions:
This protocol validates FTI-276 activity in cellular models by detecting accumulation of unfarnesylated proteins:
The following protocol is adapted from established methodologies demonstrating FTI-276 efficacy in lung cancer models [3] [2]:
Figure 2: FTI-276 Inhibition of Ras Farnesylation Signaling Pathway
Q1: What is the maximum recommended concentration for FTI-276 stock solutions in DMSO?
A: For most applications, 10 mM stock solutions in DMSO provide a good balance between concentration, solubility, and minimal solvent effects in biological assays. Higher concentrations (up to 50 mM) may be possible but should be verified for complete dissolution and stability. Always use the lowest stock concentration that allows for practical dosing volumes in your experimental system.
Q2: How many freeze-thaw cycles can FTI-276 stock solutions tolerate before significant degradation?
A: To maintain optimal stability, we recommend a maximum of 3 freeze-thaw cycles. Beyond this, degradation products may accumulate and affect experimental results. Best practice is to aliquot stock solutions into single-use portions and discard any leftover material after thawing. Stability studies indicate that properly aliquoted and stored FTI-276 maintains potency for at least 6 months at -80°C and 1 month at -20°C [1].
Q3: Does FTI-276 require special handling considerations due to its chemical properties?
A: Yes, FTI-276 contains functional groups that require specific handling:
Q4: What is the evidence for FTI-276's selectivity for Ras-mutated tumors?
A: Preclinical studies demonstrate that FTI-276 selectively inhibits tumor growth in nude mice of human lung carcinomas with K-Ras mutation and p53 deletion, while showing no significant effect on tumors without Ras mutations [2]. This selective activity is attributed to the dependence of Ras-mutated tumors on persistent farnesylation signaling, while tumors without Ras mutations utilize alternative signaling pathways.
Q5: What positive controls are recommended when establishing FTI-276 activity in new experimental systems?
A: For farnesylation inhibition assays, monitoring the electrophoretic mobility shift of the chaperone protein HDJ-2 provides a reliable positive control. In tumor growth inhibition studies, human lung carcinoma cell lines with known K-Ras mutations (such as A549) should respond to FTI-276 treatment, while lines without Ras mutations (such as NCI-H226) should show minimal response [2].
The primary challenge with FTI-276 is the instability of its free form. The recommended solution is to use a stable salt form of the inhibitor.
| Property | Free Form (FTI-276) | Stable Salt Form (FTI-276 TFA) |
|---|---|---|
| Stability | Prone to instability [1] | Stable; retains biological activity [1] |
| Appearance | Solid, white to off-white [2] | Supplied as a trifluoroacetate salt [2] |
| Handling | Hygroscopic; requires desiccation [2] | Packaged under inert gas for stability [2] |
| Recommendation | Not recommended for in vivo use | Recommended for in vivo studies |
After implementing the stable salt form, use these methods to confirm that FTI-276 is working effectively in your experimental system.
This in vitro assay determines the potency of your FTI-276 preparation.
This method verifies that FTI-276 successfully enters cells and blocks its intended target.
Q1: How should I prepare and store stock solutions of FTI-276 TFA to ensure stability?
Q2: My FTI-276 treatment is not showing the expected biological effect in my cell model. How can I check if the drug is working?
The following workflow outlines the key steps for addressing FTI-276 instability:
The following table summarizes the key characteristics of FTI-276 and L-744,832 based on the available data.
| Characteristic | FTI-276 | L-744,832 |
|---|---|---|
| Chemical Class | Peptidomimetic CAAX mimetic [1] | Peptidomimetic CAAX mimetic [2] [3] |
| Form | Trifluoroacetate salt is commonly used [1] | Dihydrochloride salt is commonly used [1] |
| Reported IC₅₀ (In Vitro Enzyme Assay) | 500 pM (0.0005 µM) [1] | Specific IC₅₀ not stated; active at 1-10 µM in cell-based studies [3] [4] |
| Reported Cellular Activity | Antagonizes H- and K-Ras oncogenic signaling [1] | Induces apoptosis and tumor regression; inhibits p70 S6 kinase [2] [1] |
| Key Reported Uses | Used as an anti-cancer agent in research [1] | Widely studied in vivo for tumor regression; used in monocyte signaling studies [2] [4] |
The table below consolidates the experimental findings for each FTI from the search results. Note that these results come from different studies and model systems.
| Aspect | FTI-276 | L-744,832 |
|---|---|---|
| In Vivo Anti-Tumor Efficacy | Information not available in search results. | Induces dramatic regression of mammary and salivary tumors in MMTV-v-Ha-ras transgenic mice [2]. |
| Primary Mechanism in vivo | Information not available in search results. | In MMTV-v-Ha-ras mice: Elevation of apoptosis. In ras/p53−/− mice: Apoptosis and G1 cell cycle arrest. In ras/myc mice: Reduction in S-phase fraction [2]. |
| p53 Dependence | Information not available in search results. | Tumor regression is largely p53-independent [2]. |
| Effect on Pancreatic Cancer Cells | Information not available in search results. | Inhibits anchorage-dependent growth (IC₅₀ varies by cell line). Induces G2/M cell cycle arrest (tetraploid DNA accumulation) and apoptosis [3]. |
| Effect on Other Proteins | Information not available in search results. | Blocks H-Ras and N-Ras processing, but not K-Ras processing in pancreatic cancer cells [3]. Inhibits activation of p38, JNK, and p42/p44 MAP kinases in human monocytes [4]. |
Here are the methodologies from key studies that you can adapt for a comparative analysis.
This protocol is based on the study using transgenic mouse models [2].
This methodology is outlined in studies on pancreatic cancer and monocyte signaling [3] [4].
The following diagrams illustrate the reported mechanisms of action for FTIs, based primarily on data for L-744,832.
This diagram synthesizes the key mechanisms described across the search results [2] [3] [4].
This workflow is based on the protocols from the search results [3] [5] [4].
FTI-276 is a CAAX peptidomimetic designed to mimic the C-terminal end of Ras proteins. Its primary mechanism is the highly potent inhibition of farnesyltransferase (FTase), an enzyme critical for the post-translational modification and membrane localization of Ras and other CAAX proteins [1] [2] [3].
The diagram below illustrates the signaling pathway targeted by FTI-276.
The table below summarizes key experimental findings for FTI-276.
| Experimental Model | Dosage / Concentration | Key Findings | Reference |
|---|
| In vitro Enzymatic Assay | IC₅₀ = 0.5 nM (FTase) IC₅₀ = 50 nM (GGTase I) | >100-fold selectivity for FTase over GGTase I [1] [3] [4]. | [1] [3] | | Human Lung Carcinoma (in vivo) (K-Ras mutation, p53 deletion) | Not specified in abstract | Selectively blocked tumor growth in nude mice [5]. | [5] | | Mouse Lung Adenoma (in vivo) (Chemically induced) | 50 mg/kg/day (via time-release pellet) | 60% reduction in tumor multiplicity 58% reduction in tumor volume [2]. | [2] | | NIH 3T3 Cells (in vitro) (Transformed with Ras oncogene) | 20 µM | Inhibited oncogenic signaling and tumor growth [1]. | [1] |
The following is a generalized workflow for a key in vivo experiment demonstrating the efficacy of FTI-276 [2].
Key Experimental Details:
While a direct side-by-side comparison is not available in the search results, the literature provides context on how FTI-276 fits into the broader field.
The following table summarizes the core biochemical activity and selectivity profile of FTI-276.
| Property | FTI-276 | Common GGTIs (e.g., GGTI-297, GGTI-2418) |
|---|---|---|
| Primary Target | Farnesyltransferase (FTase) [1] | Geranylgeranyltransferase I (GGTase I) [2] |
| In Vitro IC50 for Primary Target | 500 pM (0.5 nM) [1] | Information not specified in search results |
| In Vitro IC50 for Opposite Target | 50 nM (for GGTase I), demonstrating high selectivity [1] | Information not specified in search results |
| Selectivity Ratio (FTase/GGTase I) | Approximately 100-fold [1] | Information not specified in search results |
| Cellular Permeability | Cell impermeable [1] | Cell permeable (e.g., GGTI-2417) [2] |
| Reversibility | Irreversible [1] | Information not specified in search results |
The table below compares the functional effects of these inhibitors in various experimental models.
| Aspect | FTI-276 | GGTase I Inhibitors |
|---|---|---|
| Impact on Ras Protein Processing | Inhibits H- and N-Ras processing. For K-Ras, requires combination with a GGTI (GGTI-297) for complete inhibition of prenylation [3]. | Co-treatment with FTI-276 is required to inhibit oncogenic K-Ras prenylation [3]. |
| Anti-tumor Efficacy in Vivo | Suppresses growth of human tumor xenografts (e.g., 80% inhibition in A-549 lung carcinoma). Effective against cells transformed by H-Ras, even when its processing is resistant to FTI [3]. | Suppresses growth of human tumor xenografts (e.g., 60% inhibition in A-549). Induces regression in breast cancer models by increasing nuclear p27Kip1 [2]. |
| Impact on Cell Signaling | Inhibits oncogenic signaling in Ras-transformed NIH 3T3 cells [1]. | Inhibits Cdk2-mediated phosphorylation of p27Kip1, leading to its nuclear accumulation and cell death [2]. |
| Other Biological Effects | Attenuates opioid withdrawal syndrome in vivo and in vitro [4]. | Information not specified in search results |
To ensure experimental reproducibility, here are the methodologies for key experiments cited in the tables.
This protocol is used to determine the IC50 values for inhibitor potency [2].
This method confirms the functional inhibition of prenylation in cellular models [3].
This protocol evaluates the anti-tumor efficacy of the inhibitors [3].
The diagram below illustrates why inhibiting both FTase and GGTase I is necessary to block the prenylation of certain Ras proteins like K-Ras, a key challenge in cancer therapy.
As the diagram shows:
The table below summarizes key experimental findings for the farnesyltransferase inhibitor FTI-276 from various studies.
| Experimental Context | Key Findings on Efficacy & Specificity | Dosage/Concentration | Observed Effects |
|---|---|---|---|
| A/J mouse lung adenoma model [1] | 60% reduction in tumor multiplicity; 42% reduction in tumor incidence; ~58% reduction in tumor volume. | 50 mg/kg body weight (via time-release pellet). | Demonstrated chemotherapeutic efficacy in a primary lung tumor model with K-ras mutations. |
| Vascular Smooth Muscle Cells (VSMCs) from SHRs [2] | Inhibited norepinephrine-induced fibrotic responses; effects mimicked by FPPS inhibitor Ibandronate. | 10 μM (in vitro). | Showed specificity for farnesyltransferase; no inhibition by geranylgeranyltransferase inhibitor (GGTI-286). |
| Mechanistic Study on FTIs [3] | FTI treatment rapidly increases geranylgeranylated RhoB (RhoB-GG), which induces phenotypic reversion and growth inhibition in Ras-transformed cells. | N/A (Mechanistic study) | Proposed alternative "FTI-Rho hypothesis" for the mechanism of FTI-induced growth inhibition. |
To help you validate Ras processing inhibition, here are the methodologies from the cited studies.
FTI-276 is a CAAX peptidomimetic that acts as a competitive inhibitor for the enzyme farnesyltransferase (FTase) [1]. FTase catalyzes the addition of a 15-carbon farnesyl isoprenoid lipid to the C-terminal CAAX motif of proteins including Ras [3]. This farnesylation is a critical first step for the membrane localization and oncogenic function of Ras [4].
Initial drug development hypothesized that FTIs would work primarily by blocking Ras farnesylation. However, research revealed that their mechanism is more complex and may not rely solely on Ras inhibition [3]. Alternative mechanisms of action have been proposed:
The following diagram illustrates the Ras processing pathway and the mechanism of FTI-276.
The development of FTI-276 belongs to an earlier, indirect strategy for targeting Ras. While FTIs showed promise in preclinical models, their clinical translation was limited. A key reason is that alternative Ras proteins like KRAS can be prenylated by geranylgeranyltransferase (GGTase-I) when FTase is blocked, allowing them to remain functional [3] [5].
This understanding fueled the direct targeting of Ras, leading to a new generation of drugs:
Despite this shift, FTIs remain valuable as:
FTI-276 is a CAAX peptidomimetic designed to mimic the carboxyl terminus of K-Ras4B. It acts as a highly potent and selective inhibitor of Ras farnesylation, a crucial post-translational modification required for the membrane association and cancer-causing activity of Ras oncoproteins [1]. Its selectivity is a key feature for research and therapeutic applications.
The table below summarizes the core characteristics of FTI-276:
| Property | Description |
|---|---|
| Chemical Class | CAAX peptidomimetic tetrapeptide [1] |
| Primary Target | Farnesyltransferase (FTase) [1] |
| Main Mechanism | Inhibits farnesylation of Ras and other CAAX-containing proteins [1] |
| Key Selective trait | Suppresses Ras-dependent oncogenicity; does not inhibit tumor growth of a human lung carcinoma with no Ras mutations [1] |
Preclinical studies have demonstrated the efficacy of FTI-276 in various models. The following table summarizes key quantitative findings from animal studies:
| Disease Model | Treatment Regimen | Key Efficacy Findings |
|---|---|---|
| Human lung carcinoma (K-Ras mutation, p53 deletion) in nude mice [1] | Dose-dependent delivery | Selective, dose-dependent blockade of tumor growth; correlated with inhibition of Ras processing in tumors. |
| MNNG-induced lung adenomas in A/J mice [2] | 50 mg/kg/day via time-release pellet for 30 days | 60% reduction in tumor multiplicity; 42% reduction in tumor incidence; ~58% reduction in tumor volume. |
While developed to target Ras, research indicates that the growth-inhibitory effects of FTI-276 and related FTIs extend beyond Ras inhibition.
The diagram below illustrates these two primary mechanisms of action for FTI-276.
The foundational studies for FTI-276 rely on several key experimental models. Here are detailed methodologies for the core experiments cited:
*In Vivo* Tumor Growth Inhibition (Nude Mouse Xenograft)
*In Vivo* Chemotherapeutic Efficacy (Primary Lung Tumor Model)
Mechanistic Cell Culture Studies (FTI-Rho Hypothesis)
When evaluating data on FTI-276:
The table below consolidates key experimental findings from a pivotal study that validated FTI-276 in a p53-deleted cancer model [1].
| Experimental Model | Genetic Features | Treatment | Key Experimental Readouts | Results & Conclusions |
|---|
| Human lung carcinoma xenograft in nude mice | K-Ras oncogenic mutation; p53 deletion [1] | FTI-276 [1] | • Tumor volume/growth [1] • Inhibition of Ras processing in vivo [1] | Dose-dependent tumor growth blockade; effect correlated with inhibition of Ras farnesylation [1]. | | Human lung carcinoma xenograft in nude mice | No Ras mutations [1] | FTI-276 [1] | • Tumor volume/growth [1] | No significant tumor growth inhibition; demonstrates selectivity for Ras-dependent tumors [1]. | | NIH 3T3 cells | Transformed with ras oncogene [1] | FTI-276 [1] | • Oncogenic signaling • Tumor growth in vivo [1] | Inhibited oncogenic signaling and tumor growth [1]. | | NIH 3T3 cells | Transformed with raf oncogene [1] | FTI-276 [1] | • Oncogenic signaling • Tumor growth in vivo [1] | Did not inhibit signaling or growth; confirms action is upstream at Ras [1]. |
The core validation study for FTI-276 used the following methodology [1]:
FTI-276 is a CAAX peptidomimetic designed to mimic the C-terminal end of the K-Ras4B protein [2]. It acts as a highly potent and selective competitive inhibitor of farnesyltransferase (FTase) [2]. The diagram below illustrates the Ras signaling pathway and where FTI-276 intervenes.
This mechanism is critically important in models with p53 deletion. p53 is a key tumor suppressor that can induce apoptosis (programmed cell death) in response to cellular stress [3] [4]. When p53 is lost, cancer cells are often more resistant to cell death. However, research on FTIs has shown that they can induce apoptosis and tumor regression even in the absence of functional p53, as demonstrated in transgenic mouse models [5]. This p53-independent apoptosis is a key reason for the efficacy of FTI-276 in p53-deleted models.